molecular formula C10H11ClFNO3 B3380388 methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride CAS No. 1909320-14-4

methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride

Cat. No.: B3380388
CAS No.: 1909320-14-4
M. Wt: 247.65
InChI Key: OVCXYYXFEHWMLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride is a synthetic organic compound belonging to the benzoxazine family. This compound is characterized by the presence of a fluorine atom at the 7th position, a methyl ester group at the 2nd position, and a hydrochloride salt form. Benzoxazines are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor, such as a 2-aminophenol derivative, with a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazine ring.

    Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Esterification: The carboxylic acid group at the 2nd position is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoxazines.

Scientific Research Applications

Chemistry

In chemistry, methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its benzoxazine core is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties. The presence of the fluorine atom enhances the compound’s metabolic stability and bioavailability.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The benzoxazine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-3,4-dihydro-4-methyl-2H-1,4-benzodiazepine-2,5-dione
  • 7,8-Difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine

Uniqueness

Methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl ester group and the hydrochloride salt form enhances its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3.ClH/c1-14-10(13)9-5-12-7-3-2-6(11)4-8(7)15-9;/h2-4,9,12H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCXYYXFEHWMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC2=C(O1)C=C(C=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909320-14-4
Record name methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride
Reactant of Route 4
methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride
Reactant of Route 5
methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride
Reactant of Route 6
methyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.